molecular formula C7H11ClO4S B2915084 Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate CAS No. 2416218-89-6

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate

Cat. No. B2915084
CAS RN: 2416218-89-6
M. Wt: 226.67
InChI Key: RPNGONYZKDZLEM-PHDIDXHHSA-N
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Description

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate, also known as MSC, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral compound that has a cyclobutane ring and a chlorosulfonylmethyl group attached to it. MSC is known for its unique properties and has been used in various scientific research applications.

Scientific Research Applications

1. Synthetic Chemistry and Molecular Structure

Methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate is involved in various synthetic chemistry applications. For example, Niwayama and Houk (1992) described its role in the synthesis of methyl 3-formylcyclobutene-3-carboxylate, highlighting its utility in confirming theoretical predictions related to electrocyclization reactions (Niwayama & Houk, 1992). Similarly, its use in the synthesis of β-amino acid derivatives, as demonstrated by Izquierdo et al. (2002), further underscores its significance in stereodivergent syntheses (Izquierdo et al., 2002).

2. Organic Reactions and Mechanisms

This compound plays a crucial role in understanding organic reaction mechanisms. For instance, Betts et al. (1999) explored its use in base-induced cyclisation reactions, which helped in elucidating the role of 'hidden' axial chirality in stereodirecting reactions involving enol(ate) intermediates (Betts et al., 1999). Additionally, Bhullar et al. (1997) investigated its application in dienophile reactions, specifically its reactivity with cyclopentadiene and other compounds, providing insights into [4+2]-cycloaddition processes (Bhullar et al., 1997).

3. Material Science and Polymer Chemistry

In the field of material science, this compound is used in innovative polymer synthesis. Kitayama et al. (2004) demonstrated its polymerization to create polymers with cyclobutane units in the main chain, contributing to the development of new materials with unique thermal properties (Kitayama et al., 2004).

4. Catalysis and Organometallic Chemistry

In catalysis and organometallic chemistry, this compound is used to study metal-mediated reactions. For example, Loskutova et al. (2017) explored its reaction in the presence of the cyclobutadiene rhodium complex, which catalyzes the insertion of carbenoids into X-H bonds, revealing important aspects of catalytic processes (Loskutova et al., 2017).

properties

IUPAC Name

methyl (1R,2S)-2-(chlorosulfonylmethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)6-3-2-5(6)4-13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNGONYZKDZLEM-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]1CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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